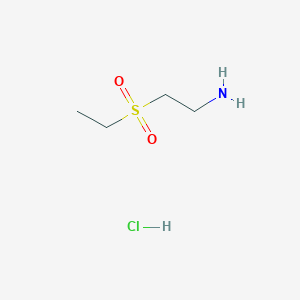

2-(Ethylsulfonyl)ethanamine hydrochloride

Description

Significance in Advanced Organic Synthesis and Chemical Research

The primary significance of 2-(Ethylsulfonyl)ethanamine (B62192) hydrochloride in advanced organic synthesis lies in its role as a versatile intermediate. Researchers utilize this compound to introduce the 2-(ethylsulfonyl)ethanamine moiety into target molecules. The presence of both a nucleophilic amine and an electron-withdrawing sulfonyl group allows for a wide range of chemical transformations.

In the context of drug discovery and development, analogous compounds such as 2-(Methylsulfonyl)ethylamine Hydrochloride are used in the synthesis of potent and selective PI3Kδ inhibitors pharmaffiliates.com. This highlights the role of such sulfonyl-containing ethanamines as key structural components in the creation of biologically active agents. The ethylsulfonyl group can influence the pharmacokinetic and pharmacodynamic properties of a final compound, including its solubility, metabolic stability, and ability to form hydrogen bonds with biological targets cymitquimica.com.

Foundational Structural Characteristics for Chemical Reactivity

The chemical behavior of 2-(Ethylsulfonyl)ethanamine hydrochloride is a direct result of its constituent functional groups and its salt form. The interplay between the ethylsulfonyl moiety, the ethanamine functionality, and the hydrochloride salt dictates its reactivity, solubility, and stability.

| Property | Data |

| Molecular Formula | C₄H₁₂ClNO₂S sigmaaldrich.com |

| Molecular Weight | 173.66 g/mol sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| InChI Key | JJVIKHZHHSAENR-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | O=S(CCN)(CC)=O.[H]Cl sigmaaldrich.com |

The ethylsulfonyl group (–SO₂CH₂CH₃) is a dominant feature of the molecule that significantly influences its chemical properties. Sulfonyl groups are known to be strongly electron-withdrawing, which decreases the basicity and nucleophilicity of the nearby amine group chem-station.com. This electronic effect can modulate the reactivity of the amine, preventing unwanted side reactions under certain conditions.

Key characteristics imparted by the ethylsulfonyl moiety include:

Chemical Stability: Sulfonyl groups are remarkably stable under a wide range of acidic and basic conditions, ensuring the integrity of the moiety throughout multi-step syntheses chem-station.com.

Enhanced Polarity: The presence of the sulfonyl group increases the polarity of the molecule, which can enhance its solubility in polar solvents cymitquimica.com.

Modulation of Reactivity: By withdrawing electron density, the sulfonyl group can serve to "protect" or reduce the reactivity of the amine. It can also activate adjacent positions for certain types of chemical reactions chem-station.com.

The primary amine (–NH₂) in the ethanamine portion of the molecule serves as the principal site for nucleophilic reactions. As a primary amine, it can participate in a variety of bond-forming reactions that are fundamental to organic synthesis. These include:

Amide Formation: Primary amines react readily with acyl chlorides and acid anhydrides to form stable amide bonds libretexts.org.

Salt Formation: Being basic, the amine group reacts with acids to form ammonium (B1175870) salts libretexts.orgdoubtnut.comquora.com. The compound itself is an example of this, existing as a hydrochloride salt.

Imine Formation: The amine can react with aldehydes and ketones to form imines, another important functional group in organic chemistry libretexts.org.

The reactivity of this amine is tempered by the electron-withdrawing nature of the adjacent ethylsulfonyl group.

The compound is supplied as a hydrochloride salt, meaning the amine group is protonated to form an ammonium chloride salt (R-NH₃⁺Cl⁻) doubtnut.comoxfordreference.com. This salt form has several practical implications for its use in chemical reactions:

Enhanced Stability and Solubility: The ionic nature of the hydrochloride salt makes the compound a stable, crystalline solid that is often more soluble in water and polar protic solvents than its free base form cymitquimica.comcymitquimica.comoxfordreference.com. This simplifies storage, handling, and certain reaction setups.

Deactivated Nucleophilicity: In its salt form, the amine's lone pair of electrons is engaged in a bond with a proton from HCl. This means the amine is no longer nucleophilic and cannot participate in reactions requiring a lone pair reddit.com.

Requirement for Activation: To utilize the nucleophilic character of the amine, it must be "free-based" by adding a base to the reaction mixture. Typically, a non-nucleophilic organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride, liberating the free primary amine (R-NH₂) to engage in the desired reaction reddit.com.

This process of in-situ free-basing is a standard procedure in organic synthesis when working with amine hydrochloride salts.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S.ClH/c1-2-8(6,7)4-3-5;/h2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVIKHZHHSAENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylsulfonyl Ethanamine Hydrochloride

Established Laboratory-Scale Synthetic Pathways

The synthesis of 2-(Ethylsulfonyl)ethanamine (B62192) hydrochloride can be approached through various strategic disconnections of the target molecule, leading to different laboratory-scale methodologies. These include convergent strategies, linear step-by-step sequences, and transformations of readily available precursors.

Convergent Synthesis Approaches

Convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the final product. For 2-(Ethylsulfonyl)ethanamine hydrochloride, a logical convergent approach involves the synthesis of an ethylamine (B1201723) fragment bearing a suitable leaving group and an ethanesulfinate (B1267084) salt, which are then coupled.

A representative convergent pathway can be outlined as follows:

Preparation of Fragment A (Electrophile): A protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, is prepared from 2-aminoethanol.

Preparation of Fragment B (Nucleophile): Sodium ethanesulfinate is prepared via the oxidation of ethanethiol (B150549) or the reduction of ethanesulfonyl chloride.

Coupling and Deprotection: The two fragments are coupled via a nucleophilic substitution reaction. The resulting N-protected intermediate is then deprotected (e.g., using hydrazine) and treated with hydrochloric acid to yield the final product, this compound.

Step-by-Step Reaction Sequences (e.g., 2-Chloroethanol (B45725)/Ethanesulfonyl Chloride Route)

Linear, or sequential, syntheses involve the stepwise modification of a single starting material. A plausible route starting from 2-chloroethanol illustrates this approach:

Thioether Formation: 2-Chloroethanol is reacted with sodium ethanethiolate in a nucleophilic substitution reaction to form 2-(ethylthio)ethanol.

Oxidation: The intermediate thioether is oxidized to the corresponding sulfone, 2-(ethylsulfonyl)ethanol (B1294784), using a suitable oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

Conversion of Hydroxyl to Amine: The hydroxyl group of 2-(ethylsulfonyl)ethanol is converted into a primary amine. This can be achieved through several methods, such as conversion to an alkyl halide followed by reaction with ammonia (B1221849) (ammonolysis) or via a Gabriel synthesis.

Salt Formation: The resulting 2-(ethylsulfonyl)ethanamine is treated with hydrochloric acid to precipitate the hydrochloride salt.

An alternative linear pathway utilizes ethanesulfonyl chloride. solubilityofthings.com In a typical reaction, a sulfonyl chloride is reacted with a primary or secondary amine. nih.gov For instance, reacting ethanesulfonyl chloride with ethanolamine (B43304) would primarily yield N-(2-hydroxyethyl)ethanesulfonamide. While not the target molecule, this demonstrates the reactivity of the sulfonyl chloride group with the amine functionality. A more direct, albeit challenging, route could involve the reaction of 2-chloroethanesulfonyl chloride with an aminating agent. rit.edu

Precursor Transformation Strategies (e.g., 2-Aminoethyl Hydrogensulfate based routes)

This strategy leverages readily available and inexpensive chemical precursors that can be chemically transformed into the target molecule. 2-Aminoethyl hydrogen sulfate (B86663) is a notable precursor, synthesized from the reaction of ethanolamine with sulfuric acid or sulfur trioxide. google.comui.ac.idgoogle.com Its utility is demonstrated in the synthesis of related compounds like taurine (B1682933) (2-aminoethylsulfonic acid), where the 2-aminoethyl ester intermediate undergoes sulfonation. ui.ac.iddoaj.orgui.ac.id

A multi-step synthesis using this precursor strategy can be described as:

Intermediate Synthesis: 2-Aminoethyl hydrogen sulfate is reacted with 2-mercaptoethanol (B42355) in the presence of an inorganic base. This forms the key intermediate, 2-(2'-hydroxyethylmercapto)ethylamine.

Oxidative Chlorination: The intermediate is dissolved in concentrated hydrochloric acid and treated with chlorine gas. This single step achieves both the oxidation of the thioether to a sulfone and the conversion of the terminal hydroxyl group to a chloride.

Final Product Formation: The reaction directly yields the hydrochloride salt of the desired product. This method avoids the use of more hazardous or expensive reagents like thionyl chloride or peracetic acid.

Process Optimization and Scale-Up Considerations in Research

Optimizing synthetic routes is crucial for transitioning from laboratory-scale discovery to larger-scale production. Key areas of focus include the influence of catalytic systems and the effects of the reaction medium. nih.gov

Catalytic System Influence on Reaction Efficiency

Catalysts play a pivotal role in enhancing reaction rates, improving yields, and enabling milder reaction conditions. In the synthesis of this compound, the formation of the C-S bond is a critical step that can be significantly influenced by catalysis.

The alkylation of thiols with alkyl halides is a fundamental method for creating thioethers, which are precursors to sulfones. jmaterenvironsci.com While this reaction can proceed with a strong base, various catalytic systems have been developed to improve efficiency.

Metal Catalysis: Transition metals like palladium, nickel, and copper are widely used to catalyze C–S cross-coupling reactions. thieme-connect.comacsgcipr.orgresearchgate.net These systems can couple thiols with alkyl halides under mild conditions and often tolerate a wide range of functional groups.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are particularly useful in reactions involving reagents with different solubilities. For thioether synthesis, quaternary ammonium (B1175870) salts like tetra-n-butyl ammonium hydroxide (B78521) (TBAOH) can facilitate the reaction between an aqueous or solid-phase thiolate salt and an organic-phase alkyl halide. jmaterenvironsci.com TBAOH can function simultaneously as a base, reaction medium, and catalyst, often allowing the reaction to proceed under solvent-free ("neat") conditions. jmaterenvironsci.com

| Catalyst Type | Example Catalyst | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Catalyst (Palladium) | Pd(PPh₃)₄ | Aryl/Alkyl Halides + Thiols | High versatility and efficiency for cross-coupling. | thieme-connect.com |

| Metal-Catalyst (Nickel) | Nickel precatalysts | Aryl/Alkenyl Triflates + Alkyl Thiols | Uses a less expensive, non-precious metal; mild conditions. | researchgate.net |

| Metal-Catalyst (Copper) | CuI with ligand | Aryl Halides + Thiols | Cost-effective alternative to palladium for certain couplings. | thieme-connect.com |

| Phase-Transfer Catalyst | Tetra-n-butyl ammonium hydroxide (TBAOH) | Alkyl Halides + Thiols | Enables reaction in aqueous or solvent-free media; acts as base and catalyst. | jmaterenvironsci.com |

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical as it can profoundly influence reaction rates, pathways (e.g., SN1 vs. SN2), and product purity. libretexts.orglibretexts.org Nucleophilic substitution reactions are central to most synthetic routes for this compound.

Polar Protic Solvents: Solvents like water and alcohols (e.g., ethanol (B145695), methanol) can form hydrogen bonds. youtube.com They are effective at stabilizing ions, which favors SN1 reaction pathways by stabilizing the carbocation intermediate. libretexts.org However, by solvating the nucleophile through hydrogen bonding, they can decrease its reactivity, thus slowing down SN2 reactions. libretexts.orgyoutube.com

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) possess dipoles but cannot donate hydrogen bonds. libretexts.org They are excellent for SN2 reactions because they solvate the accompanying cation while leaving the anionic nucleophile relatively "bare" and highly reactive. libretexts.org

Nonpolar Solvents: Solvents like trichloroethylene (B50587) have been shown to favor SN2 products by avoiding the stabilization of ionic intermediates associated with SN1 pathways. acs.org

In practice, a synthesis might use a polar aprotic solvent like DMF for a key SN2 coupling step to maximize the reaction rate. nih.gov Conversely, a final crystallization step might use a polar protic solvent like ethanol to precipitate the hydrochloride salt. The use of aqueous or solvent-free systems, often enabled by phase-transfer catalysis, represents a greener approach by minimizing organic solvent waste. jmaterenvironsci.com

Base and Additive Optimization for Yield and Selectivity

In the synthesis of this compound and its analogs, the strategic selection and optimization of bases and additives are critical for maximizing product yield and ensuring high selectivity. The choice of base is often dictated by the specific reaction step, such as facilitating nucleophilic substitution or neutralizing acidic byproducts. For instance, in multi-step syntheses starting from materials like 2-aminoethyl hydrogen sulfate, an inorganic base is employed in the initial step to react with 2-mercaptoethanol. google.com The molar ratio of this base is carefully optimized; research indicates that using 2.0-3.0 moles of an inorganic base relative to 1.0 mole of the mercapto-reactant is preferable for driving the reaction to completion. google.com

Similarly, in syntheses commencing with 2-chloroethylamine (B1212225) hydrochloride and a mercaptide, the reaction is conducted under basic conditions to facilitate the bimolecular substitution needed to form the thioether intermediate. google.com The concentration and type of base can influence reaction rates and the formation of impurities.

Additives play a crucial role, particularly during the purification and isolation stages. Following the primary reaction and oxidation steps, the reaction mixture is often cooled, and a lower alcohol such as methanol, ethanol, or 2-propanol is introduced. google.com This additive-driven crystallization is a key step for selectively precipitating the desired hydrochloride salt, separating it from the reaction solution and any soluble impurities. The careful addition of these alcoholic anti-solvents significantly enhances the purity of the final product, allowing for the isolation of colorless crystals with purities often exceeding 99%. google.com

Below is a table summarizing the roles of bases and additives in the synthesis.

| Component | Type | Role in Synthesis | Impact on Yield and Selectivity |

| Base | Inorganic Bases (e.g., Sodium Hydroxide) | Facilitates the initial nucleophilic substitution reaction. | Optimized molar ratios (e.g., 2.0-3.0 equivalents) drive the reaction forward, maximizing the yield of the intermediate. google.com |

| Additive | Lower Alcohols (e.g., Methanol, Ethanol) | Acts as an anti-solvent during purification. | Induces selective crystallization of the final hydrochloride salt, leading to high purity (>99%) and efficient product isolation. google.com |

| Additive | Hydrochloric Acid | Adjusts pH to the optimal range (e.g., 3-4) before oxidation. | Controls the reactivity of the subsequent oxidation step, ensuring selective formation of the sulfone over other oxidized species. google.com |

Control of Reaction Parameters for Industrial Applicability and Purity

The transition of a synthetic process from the laboratory to an industrial scale necessitates rigorous control over all reaction parameters to ensure safety, cost-effectiveness, high yield, and consistent purity. For the synthesis of this compound and its analogs, key parameters include temperature, reaction time, pH, and reagent stoichiometry.

Temperature: Each stage of the synthesis has an optimal temperature range. For example, an initial substitution reaction may be conducted at an elevated temperature of 65-95 °C to ensure a reasonable reaction rate. google.com Subsequent oxidation and chlorination steps, however, often require careful temperature management, with ranges maintained between 25-45 °C to prevent side reactions and ensure safety. google.com The final crystallization step is typically performed at a reduced temperature of 0-5 °C to maximize the recovery of the purified product. google.com

Reaction Time: The duration of each reaction step is optimized to achieve maximum conversion without promoting the formation of degradation products. Initial steps may require 10-24 hours, while subsequent steps like passing chlorine gas for oxidation are controlled within a 1-4 hour window. google.com The final crystallization process is also time-dependent, often requiring 5-12 hours of stirring at low temperatures to ensure complete precipitation. google.com

pH Control: In aqueous oxidation steps, such as those using hydrogen peroxide, the pH of the reaction medium is a critical parameter. Adjusting the pH to a specific range, for example, 3-4 using concentrated hydrochloric acid, is essential for controlling the oxidative process and achieving the desired product selectively. google.com

The table below outlines key reaction parameters and their industrial implications.

| Parameter | Optimized Range/Value | Stage of Synthesis | Rationale for Control |

| Temperature | 65-95 °C | Initial Substitution | To achieve an efficient reaction rate. google.com |

| 25-45 °C | Oxidation/Chlorination | To maintain selectivity and prevent runaway reactions or byproduct formation. google.comgoogle.com | |

| 0-5 °C | Crystallization | To maximize product precipitation and yield. google.com | |

| Reaction Time | 10-24 hours | Initial Substitution | To ensure complete conversion of starting materials. google.com |

| 8-12 hours | Oxidation | To allow the oxidation reaction to proceed to completion. google.com | |

| 5-12 hours | Crystallization | To ensure maximum recovery of the crystalline product. google.com | |

| pH | 3-4 | Pre-oxidation | To ensure optimal conditions for selective oxidation with reagents like H₂O₂. google.com |

| Reagent Stoichiometry | 1.0-1.5 moles | Reactant Ratio | To ensure the limiting reagent is fully consumed and maximize conversion. google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is essential for minimizing environmental impact and improving process safety and efficiency. mdpi.com This approach focuses on inventing novel reactions and designing synthetic schemes that maximize the final product while minimizing waste and avoiding hazardous substances. nih.gov Key considerations include the development of environmentally friendly protocols, maximizing atom economy, utilizing sustainable reaction conditions, and designing recyclable catalysts.

Development of Environmentally Benign Synthetic Protocols

A primary goal of green chemistry is to design synthetic routes that use and generate substances with little to no toxicity. primescholars.com In the context of synthesizing sulfone-containing compounds, this involves moving away from hazardous traditional reagents. For example, older methods often employed thionyl chloride to introduce chlorine atoms, a process that is difficult to handle industrially and produces toxic sulfur dioxide gas as a byproduct. google.comgoogle.com Similarly, the use of potentially explosive oxidants like peracetic acid poses significant safety risks in large-scale production. google.com

Atom Economy and Waste Reduction Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comskpharmteco.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

Unlike reaction yield, which only measures the amount of product obtained, atom economy assesses waste at the molecular level. nih.gov Reactions with poor atom economy, such as substitutions and eliminations that inherently generate stoichiometric byproducts, are considered inefficient and wasteful. nih.govprimescholars.com

Strategies to improve atom economy in the synthesis of this compound focus on designing reactions that maximize the incorporation of all starting materials into the product. This includes favoring addition and isomerization reactions, which have a theoretical atom economy of 100%. nih.govjk-sci.com By prioritizing high atom economy, chemists can significantly reduce the generation of chemical waste, leading to more sustainable and cost-effective manufacturing processes. skpharmteco.com

Utilization of Sustainable Reaction Conditions (e.g., Solvent-Free, Microwave-Assisted)

Adopting sustainable reaction conditions is a practical application of green chemistry principles that can lead to significant improvements in efficiency and environmental performance. Two prominent techniques are solvent-free reactions and microwave-assisted synthesis.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or by adsorbing reactants onto a solid support eliminates waste associated with solvent purchase, purification, and disposal. cem.comsci-hub.se This approach simplifies work-up procedures and can lead to cleaner reactions with higher yields. sci-hub.se

Microwave-Assisted Synthesis: Microwave irradiation provides an alternative to conventional heating, often resulting in dramatic reductions in reaction times, from hours to mere minutes. cem.comoatext.com This rapid and uniform heating can enhance reaction rates, improve yields, and minimize the formation of byproducts, making it a clean, economic, and environmentally benign method. oatext.comresearchgate.net

| Technique | Principle | Advantages in Synthesis |

| Microwave-Assisted Synthesis | Rapid, uniform heating of polar molecules via microwave irradiation. oatext.com | Drastically reduced reaction times, increased reaction rates, higher yields, cleaner product profiles. cem.com |

| Solvent-Free (Neat) Conditions | Reactants are mixed directly without a solvent, sometimes on a solid support. sci-hub.se | Eliminates solvent waste, simplifies purification, reduces environmental impact, can improve reaction efficiency. cem.com |

Catalyst Design for Recyclability and Reduced Environmental Impact

Catalyst design focuses on immobilizing the active catalytic species on a solid support, such as silica (B1680970) or a polymer like polyethylene (B3416737) glycol (PEG). researchgate.net This heterogenization allows for simple filtration to recover the catalyst, preventing its loss and avoiding contamination of the final product. The development of such recyclable catalysts, including organocatalysts like thiamine (B1217682) hydrochloride, is a key strategy for making chemical manufacturing more sustainable and reducing the environmental impact associated with catalyst disposal. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Ethylsulfonyl Ethanamine Hydrochloride

Fundamental Reaction Pathways of the Ethylsulfonyl Group

The ethylsulfonyl group (—SO₂CH₂CH₃) is a robust and electron-withdrawing moiety that dictates a significant portion of the molecule's reactivity. It is generally stable but can undergo transformations under specific oxidative or reductive conditions. Furthermore, its strong electron-withdrawing nature plays a crucial role in activating adjacent carbon atoms.

Oxidative Transformations to Sulfonic Acids and Sulfonates

The sulfur atom in the ethylsulfonyl group is in its highest oxidation state (+6), making it resistant to most common oxidizing agents. However, under forcing conditions or through specific mechanistic pathways, transformation to sulfonic acids can be achieved. While the direct oxidation of simple alkyl sulfones is not a common laboratory procedure, related transformations provide insight into potential pathways. For instance, the oxidation of thiols and sulfides represents a more conventional route to sulfonic acids. libretexts.org

Recent research has shown that aromatic sulfones can be oxidized to sulfonic acids under ambient conditions in microdroplets, a process suggested to be mediated by water radical cations (H₂O)⁺•. nih.gov This method, however, often requires specific substrate characteristics, such as the presence of an electron-donating group on an aromatic ring. For an alkyl sulfone like 2-(ethylsulfonyl)ethanamine (B62192), such transformations would likely require harsh conditions with powerful oxidizing systems.

The conversion process from a sulfone to a sulfonic acid involves the cleavage of a carbon-sulfur bond and the formation of a sulfur-oxygen bond.

| Transformation | Reagent/Condition Example | Product |

| Thiol Oxidation | Strong Oxidizing Agents (e.g., H₂O₂) | Sulfonic Acid |

| Sulfide (B99878) Oxidation | Peroxy Acids (e.g., m-CPBA) | Sulfone |

| Aromatic Sulfone Oxidation | Microdroplets (experimental) | Sulfonic Acid |

Reductive Conversions to Sulfides and Thiols

The reduction of the sulfonyl group is a challenging transformation due to the stability of the C–S and S=O bonds. Alkyl and aryl sulfones are typically resistant to many powerful reducing agents. rsc.org However, specific reagents have been developed to achieve this conversion efficiently. A combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been reported to rapidly reduce a variety of sulfones to their corresponding sulfides in high yields. rsc.org This method is particularly valuable for syntheses where speed is critical. rsc.org

Other methods for the reductive cleavage of sulfones include the use of samarium(II) iodide (SmI₂) with HMPA or neutral organic "super-electron-donor" (S.E.D.) reagents, although the latter may be selective for "activated" sulfones, such as those adjacent to other activating groups. strath.ac.uk Once the sulfide is obtained, it can be further reduced to a thiol, though this is typically accomplished by cleaving a disulfide (R-S-S-R) intermediate, which can be formed from the thiol via mild oxidation. libretexts.org

| Reagent System | Substrate | Product | Key Feature |

| LiAlH₄-TiCl₄ | Alkyl/Aryl Sulfone | Sulfide | Rapid reaction time rsc.org |

| SmI₂-HMPA | Sulfone | Sulfide | Requires HMPA co-solvent |

| Neutral Organic S.E.D. | Activated Sulfone | Cleavage Product | High selectivity strath.ac.uk |

| Zn, Acid | Disulfide | Thiol | Standard disulfide reduction libretexts.org |

Role of the Sulfonyl Moiety in Activating Adjacent Carbons (e.g., in Julia-Kocienski Type Olefinations)

The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). This activation allows for the deprotonation of the α-carbon by a strong base to form a stabilized carbanion. This principle is the foundation for the use of sulfones in carbon-carbon bond-forming reactions, most notably the Julia-Kocienski olefination. organicreactions.orgpreprints.org

The Julia-Kocienski olefination is a powerful method for synthesizing alkenes. The reaction involves the addition of a metalated sulfone (a carbanion stabilized by the sulfonyl group) to a carbonyl compound like an aldehyde or ketone. mdpi.com The key steps of the mechanism are:

Metalation: A strong base (e.g., an organolithium reagent or a metal amide like KHMDS) removes a proton from the carbon adjacent to the sulfonyl group, creating a nucleophilic carbanion. preprints.org

Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone adduct. mdpi.com

Smiles Rearrangement & Elimination: In the modern "one-pot" Julia-Kocienski variant, which typically uses a heteroaryl sulfone (like a benzothiazolyl sulfone), the initial adduct undergoes a spontaneous Smiles rearrangement. This is followed by the elimination of sulfur dioxide and an aryloxide anion to directly form the alkene. preprints.org

This reaction is highly valued in complex organic synthesis for its reliability, mild conditions, and often high (E)-selectivity for the resulting double bond. preprints.org

Comprehensive Reactions of the Ethanamine Functionality

The primary amine (—NH₂) of the ethanamine portion of the molecule is a key center of reactivity, functioning as both a base and a nucleophile. ncert.nic.in

Nucleophilic Substitution Reactions with Diverse Electrophiles

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile, enabling it to react with a wide range of electrophilic compounds. ncert.nic.in These reactions, such as acylation and alkylation, are fundamental in organic chemistry for forming amides and more substituted amines, respectively.

Acylation: Primary amines react readily with acyl chlorides and acid anhydrides in a nucleophilic substitution reaction to form N-substituted amides. libretexts.org The reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion. ncert.nic.inchemguide.co.uk

Alkylation: The amine can also act as a nucleophile toward alkyl halides in an Sₙ2 reaction. This process introduces an alkyl group onto the nitrogen. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comchemguide.co.uklibretexts.org Using a large excess of the initial amine can favor the formation of the mono-alkylated product. ncert.nic.in

| Electrophile Class | Example Reagent | Product Type |

| Acyl Halide | Ethanoyl chloride (CH₃COCl) | N-substituted Amide |

| Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | N-substituted Amide |

| Alkyl Halide | Bromoethane (CH₃CH₂Br) | Secondary Amine |

| Sulfonyl Chloride | Tosyl chloride (TsCl) | Sulfonamide |

Amine Protonation and Salt Formation Equilibria

As a base, the amine group readily accepts a proton from an acid to form an ammonium salt. libretexts.org The subject compound, 2-(Ethylsulfonyl)ethanamine hydrochloride, is the salt formed from the reaction of the free amine with hydrochloric acid (HCl). riversidelocalschools.com In solution, an equilibrium exists between the protonated ammonium form (R-NH₃⁺) and the neutral free amine form (R-NH₂).

The position of this equilibrium is determined by the pH of the solution and the pKₐ of the conjugate acid (the ammonium ion). Most simple alkylammonium ions have pKₐ values in the range of 9.5 to 11.0. libretexts.org

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

When the pH of the solution is below the pKₐ of the ammonium ion, the protonated form (R-NH₃⁺Cl⁻) will predominate. When the pH is above the pKₐ, the deprotonated free base form (R-NH₂) will be the major species. This equilibrium is fundamental to the compound's solubility and handling; amine salts are typically crystalline solids with higher water solubility than their corresponding free base forms. libretexts.org The free amine can be regenerated from its hydrochloride salt by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). ncert.nic.in

Alkylation Reactions Leading to Higher Order Amines and Quaternary Salts

The primary amine functionality of 2-(ethylsulfonyl)ethanamine serves as a nucleophile that can react with alkylating agents, such as alkyl halides, to yield higher-order amines (secondary and tertiary) and ultimately, quaternary ammonium salts. This transformation typically proceeds via a series of nucleophilic substitution (SN2) reactions. The initial reaction requires the deprotonation of the amine hydrochloride to generate the free primary amine, which is a more potent nucleophile.

Successive alkylation steps lead to the formation of secondary and tertiary amines. The final step, the reaction of the tertiary amine with an alkyl halide, is known as the Menschutkin reaction, which produces a quaternary ammonium salt. nih.gov These salts are a class of cationic surfactants with various industrial applications. google.comnih.govmdpi.com The reaction can sometimes be autocatalytic, as the quaternary salt formed may act as a phase transfer catalyst. google.com

Table 1: Examples of Alkylation Reactions

| Reactant | Alkylating Agent | Product Type | General Structure of Product |

|---|---|---|---|

| 2-(Ethylsulfonyl)ethanamine | Methyl Iodide (CH₃I) | Secondary Amine | CH₃CH₂SO₂CH₂CH₂NH(CH₃) |

| N-Methyl-2-(ethylsulfonyl)ethanamine | Methyl Iodide (CH₃I) | Tertiary Amine | CH₃CH₂SO₂CH₂CH₂N(CH₃)₂ |

| N,N-Dimethyl-2-(ethylsulfonyl)ethanamine | Benzyl Chloride (C₆H₅CH₂Cl) | Quaternary Ammonium Salt | [CH₃CH₂SO₂CH₂CH₂N(CH₃)₂(CH₂C₆H₅)]⁺Cl⁻ |

Acylation and Sulfonylation of the Amine Nitrogen

The nucleophilic nitrogen atom of 2-(ethylsulfonyl)ethanamine readily attacks the electrophilic carbonyl carbon of acylating agents, such as acyl chlorides and acid anhydrides. youtube.comlibretexts.org This reaction proceeds through a nucleophilic addition-elimination mechanism to form stable N-substituted amides. chemguide.co.ukchemguide.co.uk The reaction with acyl chlorides is typically vigorous and produces hydrogen chloride as a byproduct, which reacts with any excess amine to form an ammonium salt. youtube.comchemguide.co.uk

Similarly, the amine can react with sulfonylating agents, like sulfonyl chlorides, in the presence of a base to afford sulfonamides. researchgate.netmdpi.com This reaction is a common method for synthesizing sulfonamides, a class of compounds with significant importance in medicinal chemistry. researchgate.net

Table 2: Acylation and Sulfonylation Products

| Reagent Type | Example Reagent | Product Class | Example Product |

|---|---|---|---|

| Acyl Chloride | Ethanoyl Chloride (Acetyl Chloride) | N-Substituted Amide | N-(2-(Ethylsulfonyl)ethyl)acetamide |

| Acid Anhydride | Acetic Anhydride | N-Substituted Amide | N-(2-(Ethylsulfonyl)ethyl)acetamide |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide | N-(2-(Ethylsulfonyl)ethyl)benzenesulfonamide |

Condensation Reactions with Carbonyl Compounds (e.g., Imine Formation)

Primary amines, such as 2-(ethylsulfonyl)ethanamine, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is reversible and typically catalyzed by acid. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org Following a proton transfer, the carbinolamine is protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). libretexts.org Subsequent elimination of water yields a protonated imine (an iminium ion), which is then deprotonated to give the final imine product. libretexts.org

The rate of imine formation is highly dependent on the pH of the reaction medium. libretexts.org Optimal rates are generally observed around a pH of 5. At lower pH values, the amine reactant becomes protonated and non-nucleophilic, while at higher pH values, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

Table 3: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Type | Resulting Imine Product |

|---|---|---|

| Benzaldehyde | Aldehyde | N-(Benzylidene)-2-(ethylsulfonyl)ethanamine |

| Acetone | Ketone | N-(Propan-2-ylidene)-2-(ethylsulfonyl)ethanamine |

| Cyclohexanone | Ketone | N-(Cyclohexylidene)-2-(ethylsulfonyl)ethanamine |

Detailed Reaction Mechanism Elucidation

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves investigating electron movement, stereochemical pathways, and the transient species that are formed during the reaction.

Investigation of Electron Transfer Pathways

In certain redox reactions, the mechanism may involve more than just the simple movement of electron pairs. Proton-coupled electron transfer (PCET) is a fundamental process where both an electron and a proton are exchanged, often in a concerted step. nih.gov This mechanism avoids the formation of high-energy charged intermediates that would be generated in stepwise pathways (separate proton and electron transfers). nih.gov

For reactions involving this compound, PCET could be a relevant pathway. The ammonium group can serve as a proton donor, and its transfer can be coupled with an electron transfer from a separate redox-active center in the molecule or from an external reagent. The feasibility of a PCET pathway can be investigated through kinetic studies, including the analysis of kinetic isotope effects, and by using electrochemical techniques to measure redox potentials under varying pH conditions.

Stereochemical Considerations in Reactions Involving this compound

While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when it is used in asymmetric synthesis or when it reacts to form chiral products. If the amine reacts with a chiral carbonyl compound, for example, a pair of diastereomeric imines will be formed.

Furthermore, reactions at a carbon atom adjacent to the sulfone or amine groups can lead to the formation of new stereocenters. Controlling the stereochemical outcome of such reactions is a key challenge in modern synthesis. This can be achieved by using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.orgtcichemicals.com For instance, a chiral auxiliary could be attached to the amine nitrogen, influencing the facial selectivity of addition reactions to a subsequently formed imine. wikipedia.orgnih.gov The study of these reactions involves analyzing the diastereomeric or enantiomeric excess of the products to understand the factors controlling stereoselectivity. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of short-lived reaction intermediates are essential for unequivocally establishing a reaction mechanism. Modern analytical techniques have made it possible to detect and study these transient species. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a particularly powerful tool for detecting charged intermediates in solution, such as the iminium ions formed during condensation reactions or protonated species in acid-catalyzed processes. nih.gov By coupling ESI-MS with techniques like ion mobility spectrometry (IMS), it is possible to separate and characterize different isomeric intermediates. nih.gov

Spectroscopic methods are also vital for characterizing intermediates. rsc.orgnih.govrsc.org For example, rapid-scan UV-visible spectroscopy can monitor the formation and decay of colored intermediates, while NMR spectroscopy, particularly at low temperatures, can provide detailed structural information about more stable intermediates. nih.gov

Table 4: Techniques for Characterizing Reaction Intermediates

| Technique | Type of Information Provided | Example Application |

|---|---|---|

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection and mass analysis of charged species. nih.gov | Identifying iminium ion intermediates in condensation reactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of stable or trapped intermediates. nih.gov | Characterizing the structure of a carbinolamine intermediate at low temperature. |

| UV-Visible Spectroscopy | Detection and kinetic analysis of chromophoric intermediates. nih.gov | Monitoring the formation of a colored Schiff base product. |

| Infrared (IR) Spectroscopy | Information on functional groups present in an intermediate. | Observing the disappearance of a C=O stretch and appearance of a C=N stretch during imine formation. |

Kinetic Studies of Reactions Involving this compound

Application of Kinetic Data for Reaction Optimization and Predictive Modeling

Further research in specialized chemical databases or future publications may be necessary to obtain the specific information required to address the user's request in detail.

Derivatization and Analogues of 2 Ethylsulfonyl Ethanamine Hydrochloride

Synthesis of N-Substituted 2-(Ethylsulfonyl)ethanamine (B62192) Derivatives

The reactivity of the primary amine in 2-(ethylsulfonyl)ethanamine allows for a variety of substitution reactions, leading to the creation of secondary and tertiary amines, amides, and sulfonamides.

The primary amine of 2-(ethylsulfonyl)ethanamine serves as a nucleophile that can be modified through N-alkylation and N-acylation to alter its chemical properties.

N-Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. Common methods include reactions with alkyl halides or reductive amination. N-alkylation of sulfonamides, a related class of compounds, has been successfully achieved using alcohols as alkylating agents in the presence of catalysts. organic-chemistry.org This transformation is significant as it increases steric bulk around the nitrogen atom and modifies the amine's basicity and nucleophilicity. For instance, the synthesis of derivatives like 1-(ethanesulfonyl)propan-2-ylamine demonstrates the feasibility of introducing alkyl groups to similar structures. bldpharm.com

N-Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. libretexts.org N-acylation fundamentally changes the character of the nitrogen atom, making it significantly less basic and nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov The synthesis of N-acyl O-indolylalkyl ethanolamines from ethanolamine (B43304) showcases a parallel acylation reaction on a similar amino-alcohol scaffold. nih.gov This modification can be used to introduce a wide variety of functional groups and is a common strategy in the development of bioactive molecules. nih.gov

Table 1: Comparison of N-Substitution Reactions

| Reaction Type | Reagents | Product Functional Group | Effect on Amine Reactivity |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Alcohols with catalyst | Secondary or Tertiary Amine | Modifies basicity, increases steric hindrance |

| N-Acylation | Acyl chlorides, Acid anhydrides | Amide | Reduces basicity and nucleophilicity significantly |

The primary amine of 2-(ethylsulfonyl)ethanamine can react with various sulfonyl chlorides (R-SO₂Cl) to form highly stable sulfonamide derivatives. cbijournal.com This reaction, known as sulfonylation, is a cornerstone in medicinal chemistry. sigmaaldrich.com The process typically involves reacting the amine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the HCl byproduct. cbijournal.comdoubtnut.com The resulting product is an N-[2-(ethylsulfonyl)ethyl]sulfonamide.

The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base, a property that is often exploited in synthesis. doubtnut.com The synthesis of sulfonamides is a well-established and versatile reaction, allowing for the connection of the 2-(ethylsulfonyl)ethanamine core to a wide array of molecular fragments, including aromatic and heterocyclic rings, via the sulfonyl group. princeton.eduorganic-chemistry.org

The term "poly-substituted" can refer to multiple substituents on the nitrogen atom or the extension of the ethanamine backbone to create more complex polyamine structures. The synthesis of N,N-disubstituted derivatives can be achieved through sequential N-alkylation reactions.

Furthermore, the amine group can act as a nucleophile to open epoxide rings, a strategy used in the synthesis of hydroxylated polyamine analogues. This reaction extends the carbon chain and introduces both another functional group (a hydroxyl group) and another site for potential substitution. The synthesis of N-acetyl-2-(1-pyrrolyl)-ethylamine, which involves creating a new heterocyclic ring system attached to the nitrogen, provides another example of how the core ethanamine structure can be elaborated into a more complex, poly-substituted analogue. prepchem.com

Systematic Structural Modifications of the Ethylsulfonyl Moiety

Modifying the ethylsulfonyl portion of the molecule involves changing the linker between the sulfonyl group and the amine, or altering the alkyl group on the sulfur atom itself. These changes can impact the molecule's size, lipophilicity, and spatial arrangement.

Systematic modifications to the two-carbon ethyl linker provide a method to explore the spatial relationship between the terminal amine and sulfonyl groups. This can be achieved by synthesizing homologous series of compounds.

Chain Elongation: An example of a chain-lengthened analogue is 3-(methylsulfonyl)propan-1-amine. nih.govsigmaaldrich.com In this molecule, a three-carbon propyl chain separates the amine and sulfonyl groups. Synthetic routes to such compounds could involve starting with 3-chloropropanenitrile, converting it to 3-(methylthio)propanenitrile, followed by reduction of the nitrile and oxidation of the sulfide (B99878).

Chain Branching: Introducing branching into the alkyl chain can significantly alter the molecule's conformation. An example is 1-(ethanesulfonyl)propan-2-amine, where the amine is located on the second carbon of the propyl chain, creating a secondary amine placement relative to the chain. biosynth.com The synthesis of such branched analogues often requires specific starting materials that already contain the desired branching pattern. researchgate.netshaalaa.com

Table 2: Examples of Alkyl Chain Modifications

| Compound Name | Structure | Modification Type |

|---|---|---|

| 2-(Ethylsulfonyl)ethanamine | CH₃CH₂SO₂CH₂CH₂NH₂ | Parent Structure |

| 3-(Methylsulfonyl)propan-1-amine | CH₃SO₂CH₂CH₂CH₂NH₂ | Chain Elongation (Propyl chain) |

| 1-(Ethanesulfonyl)propan-2-amine | CH₃CH₂SO₂CH₂CH(CH₃)NH₂ | Chain Branching (Amine on C2) |

Replacing the ethyl group on the sulfonyl moiety with other alkyl groups is a common strategy to fine-tune the steric and electronic properties of the molecule. A general and effective method for synthesizing these analogues involves the oxidation of the corresponding 2-(alkylthio)ethylamine precursor. google.com

Methylsulfonyl Analogue: The simplest analogue is 2-(methylsulfonyl)ethanamine. chemscene.com Its synthesis can be achieved by the oxidation of 2-(methylthio)ethylamine (B103984) using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate. google.com This compound is an intermediate in the synthesis of the pharmaceutical Apremilast. chemicalbook.comgoogle.com

Isopropylsulfonyl Analogue: To increase steric bulk, an isopropyl group can be introduced to form 2-(isopropylsulfonyl)ethanamine. alchempharmtech.com The synthesis can involve the reaction of isopropylsulfonyl chloride with ethanamine. This modification from a linear ethyl group to a branched isopropyl group can influence how the molecule interacts with biological targets. nih.gov

Table 3: Comparison of Sulfonyl Substituents on the Ethanamine Core

| Substituent | Compound Name | Molecular Formula |

|---|---|---|

| Methyl | 2-(Methylsulfonyl)ethanamine | C₃H₉NO₂S |

| Ethyl | 2-(Ethylsulfonyl)ethanamine | C₄H₁₁NO₂S |

| Isopropyl (Propane-2-sulfonyl) | 2-(Isopropylsulfonyl)ethanamine | C₅H₁₃NO₂S |

Exploration of Chemical Structure-Reactivity Relationships within Analogues

The synthetic versatility of 2-(Ethylsulfonyl)ethanamine hydrochloride can be significantly expanded through the creation of derivatives and analogues. By systematically modifying its core structure, researchers can fine-tune its chemical properties to suit specific applications. The exploration of structure-reactivity relationships within these analogues is crucial for understanding how steric and electronic modifications influence reaction outcomes, ultimately enabling the rational design of new compounds with enhanced synthetic utility.

Elucidating Steric Effects on Reaction Efficiency

Steric hindrance, which refers to the spatial arrangement of atoms within a molecule and the resulting influence on reaction rates, is a critical factor in the reactivity of 2-(ethylsulfonyl)ethanamine analogues. The efficiency of reactions involving the primary amine can be significantly affected by the size of substituents placed near this reactive site.

Research into the reactions of various amines demonstrates that bulky substituents can impede the approach of reagents, thereby slowing down or even preventing a reaction. For instance, studies on the coordination of amines with boron-based Lewis acids show a clear trend: as the steric bulk of alkyl groups on or near the nitrogen atom increases, the stability of the resulting addition compound decreases. researchgate.net This principle is directly applicable to analogues of 2-(ethylsulfonyl)ethanamine.

An analogue featuring a bulky substituent on the nitrogen atom (e.g., an N-tert-butyl group) would exhibit markedly lower reaction efficiency in acylation or alkylation reactions compared to the parent compound. Similarly, introducing bulky groups on the carbon adjacent to the amine (the α-carbon) or the carbon adjacent to the sulfonyl group (the β-carbon) can create steric shields that hinder access to the amine's lone pair of electrons. When two nitro groups are positioned at the ortho positions relative to a halogen atom on a benzene (B151609) ring, the steric hindrance can inhibit nucleophilic substitution, particularly with larger amine nucleophiles. google.com

The following table illustrates the conceptual impact of increasing steric bulk on the relative reaction rate of a hypothetical N-acylation reaction.

Table 1: Predicted Impact of Steric Hindrance on N-Acylation Reaction Rates of Analogues

| Analogue Structure (R-NH₂) | Substituent (R) | Relative Steric Bulk | Predicted Relative Rate |

|---|---|---|---|

| 2-(Ethylsulfonyl)ethyl | Low | 1.00 | |

| N-Methyl-2-(ethylsulfonyl)ethyl | Moderate | 0.65 | |

| N-Isopropyl-2-(ethylsulfonyl)ethyl | High | 0.15 |

Analyzing Electronic Effects on Functional Group Reactivity

The electronic properties of substituents introduced into analogues of 2-(ethylsulfonyl)ethanamine have a profound effect on the reactivity of both the amine and the ethylsulfonyl functional groups. The sulfonyl group (SO₂) is strongly electron-withdrawing, which influences the acidity of adjacent C-H bonds and the nucleophilicity of the distal amine group.

Modifying an analogue by introducing additional electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can predictably alter its reactivity. For example, in analogues where the ethyl group is replaced by a substituted phenyl ring (e.g., 2-(phenylsulfonyl)ethanamines), the nature of the substituent on the aromatic ring directly impacts the properties of the sulfonyl group. Studies on substituted phenyl phenacyl sulfones have shown that electron-withdrawing substituents on the phenylsulfonyl ring increase the acidity of the α-carbon protons. researchgate.net This is because EWGs stabilize the resulting carbanion through inductive effects. researchgate.net A linear correlation with Hammett σ constants yielded a ρ value of +2.01, indicating the system is highly responsive to the electronic effects of substituents. researchgate.net

Conversely, the nucleophilicity of the amine group is also subject to these electronic influences. An electron-withdrawing group located elsewhere in the molecule will decrease the electron density on the nitrogen atom, making it a weaker nucleophile. In contrast, an electron-donating group would increase its nucleophilicity. This principle is widely observed in physical organic chemistry, where EDGs are known to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making a molecule more reactive towards electrophiles. mdpi.com

The table below summarizes how different substituents on a hypothetical aryl analogue might influence key reactivity parameters.

Table 2: Predicted Electronic Effects of Substituents on Aryl Analogues

| Substituent on Aryl Ring (X) | Hammett Constant (σₚ) | Electronic Effect | Predicted α-Proton Acidity | Predicted Amine Nucleophilicity |

|---|---|---|---|---|

| -OCH₃ | -0.27 | Donating | Decrease | Increase |

| -CH₃ | -0.17 | Donating | Decrease | Increase |

| -H | 0.00 | Neutral | Baseline | Baseline |

| -Cl | +0.23 | Withdrawing | Increase | Decrease |

Designing Analogues for Enhanced Synthetic Utility

A primary goal of derivatization is the design of analogues with enhanced synthetic utility. By understanding steric and electronic effects, chemists can create novel building blocks tailored for specific synthetic challenges. 2-(Ethylsulfonyl)ethanamine and its analogues are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

One common strategy is to replace the ethyl group with a functionalized aromatic or heterocyclic system. This modification introduces a new site for chemical reactions, such as cross-coupling, allowing the analogue to be incorporated into larger molecular frameworks. For example, the synthesis of various N-arylsulfonylimidazolidinones as potential anticancer agents showcases how the core sulfonyl-containing structure can be elaborated upon. nih.gov

Analogues can also be designed to improve physical properties, such as solubility. The ethylsulfonyl group itself enhances polarity and can improve aqueous solubility compared to non-sulfonated counterparts. Further modifications can be made to optimize a compound for a specific reaction solvent or to facilitate purification.

The design process often involves creating a small library of related compounds to explore structure-activity relationships (SAR). For instance, in developing novel bioactive compounds, researchers might synthesize a series of analogues where a particular substituent is varied to determine its impact on biological activity and synthetic accessibility. mdpi.comnih.gov This iterative process of design, synthesis, and testing is fundamental to modern medicinal chemistry and materials science.

The following table outlines potential design strategies for enhancing the synthetic utility of 2-(ethylsulfonyl)ethanamine analogues.

Table 3: Strategies for Designing Analogues with Enhanced Synthetic Utility

| Synthetic Goal | Design Strategy | Example Analogue Structure | Rationale |

|---|---|---|---|

| Introduce a site for cross-coupling reactions | Replace ethyl group with a bromophenyl group | 4-Br-C₆H₄-SO₂CH₂CH₂NH₂ | The bromo-substituent allows for Suzuki, Heck, or other palladium-catalyzed coupling reactions. |

| Increase lipophilicity | Add a long alkyl chain to the nitrogen | EtSO₂CH₂CH₂NH(C₈H₁₇) | Enhances solubility in nonpolar organic solvents, useful for certain reaction conditions. |

| Create a rigid scaffold | Incorporate the ethanamine backbone into a cyclic structure (e.g., piperidine) | 4-(Ethylsulfonylmethyl)piperidine | Restricts conformational flexibility, which can be advantageous in designing molecules with specific 3D shapes for biological targets. |

Applications of 2 Ethylsulfonyl Ethanamine Hydrochloride As a Synthetic Building Block

Utilization in the Construction of Complex Molecular Architectures

The presence of both a nucleophilic amine and an electron-withdrawing sulfonyl group allows 2-(Ethylsulfonyl)ethanamine (B62192) hydrochloride to be incorporated into diverse and complex molecular designs. It serves as a versatile intermediate, enabling chemists to introduce the ethylsulfonyl ethylamine (B1201723) moiety into larger structures.

Role in Heterocyclic Chemistry Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry, forming the core of a vast number of pharmaceuticals. While 2-(Ethylsulfonyl)ethanamine hydrochloride possesses the necessary functional groups to participate in cyclization reactions, specific, documented examples of its use in the direct synthesis of the heterocycles listed below are not prevalent in widely available scientific literature. The following sections describe the general synthesis of these heterocycles, into which a building block like 2-(ethylsulfonyl)ethanamine could theoretically be integrated.

Morpholines & Piperidines: Morpholine and piperidine (B6355638) rings are ubiquitous scaffolds in drug discovery. atamankimya.comenamine.net The synthesis of morpholines often involves the cyclization of 1,2-amino alcohols. researchgate.netchemrxiv.org Similarly, piperidines can be synthesized through various methods, including the reduction of pyridine (B92270) precursors or the cyclization of open-chain amino-alcohols or related structures. nih.gov The primary amine of 2-(ethylsulfonyl)ethanamine could act as a nucleophile to react with a dielectrophile to form such rings.

Indazoles & Pyrazoles: Indazoles and pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms that are prominent in pharmacologically active compounds. hilarispublisher.compnrjournal.comnih.gov The synthesis of pyrazoles typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org Indazole synthesis can be achieved through methods like the reductive cyclization of ortho-nitrobenzylamines or copper-catalyzed three-component reactions. organic-chemistry.orgresearchgate.netnih.gov A primary amine, such as the one in 2-(ethylsulfonyl)ethanamine, could be converted into a hydrazine derivative to participate in these types of cyclizations. For example, some indazole-containing antibacterial agents feature a methylsulfonyl group, suggesting that analogs with an ethylsulfonyl moiety could be of interest. nih.gov

Table 1: General Synthetic Approaches for Nitrogen-Containing Heterocycles

| Heterocycle | Common Synthetic Precursors |

|---|---|

| Morpholine | 1,2-amino alcohols, bis(2-haloethyl)ethers |

| Piperidine | Pyridines (via reduction), 1,5-dihalides |

| Indazole | 2-halobenzaldehydes, primary amines, sodium azide |

| Pyrazole | Hydrazines, 1,3-dicarbonyl compounds |

Thiophenes are five-membered, sulfur-containing aromatic rings that are key components in many pharmaceuticals. Common synthetic routes include the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, and the Gewald aminothiophene synthesis. The direct incorporation of this compound into the thiophene (B33073) ring itself is not a standard synthetic route, as the compound does not typically act as a source for the ring's carbon or sulfur atoms.

Application in Peptide Synthesis and Related Bioconjugation Chemistry

The formation of a peptide bond is a fundamental reaction in biochemistry and pharmaceutical development, involving the coupling of a carboxylic acid with an amine. bachem.comresearchgate.net The primary amine of this compound can participate in standard amide bond forming reactions. It can be coupled to the C-terminus of an amino acid or peptide using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU.

In bioconjugation, the goal is to covalently link molecules to biomolecules like proteins or peptides. rsc.org Sulfonyl-containing functional groups are known to be useful in this context. While the saturated ethylsulfonyl group in 2-(ethylsulfonyl)ethanamine is less reactive than electrophilic counterparts like sulfonyl fluorides or vinyl sulfones, its chemical stability and polarity can be desirable properties when incorporated into a larger bioconjugate molecule.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The most significant application of 2-(ethylsulfonyl)ethanamine is as an intermediate in the synthesis of complex, biologically active molecules. chemimpex.com Its structure is particularly valuable in drug discovery, where it can be used to introduce the ethylsulfonyl moiety, which can improve pharmacokinetic properties of a drug candidate. chemimpex.com The compound is noted to be a key intermediate in the synthesis of various pharmaceuticals, especially those designed to target neurological disorders. chemimpex.com

The 2-phenethylamine scaffold, a core component of many neurotransmitters, is found in numerous medicinal compounds. mdpi.com 2-(Ethylsulfonyl)ethanamine can be considered a bioisostere or analog of such structures, where the ethylsulfonyl group modifies the molecule's size, polarity, and hydrogen bonding capacity compared to other functional groups. This modification can be crucial for optimizing a molecule's interaction with its biological target.

A prominent example of a pharmacologically relevant scaffold containing a related structure is Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy. mdpi.comnih.govnewdrugapprovals.org The synthesis of Pazopanib involves coupling three main structural units: a pyrimidine, an indazole, and a sulfonamide component. rroij.com While Pazopanib itself contains a methylbenzenesulfonamide moiety, the synthetic strategies employed highlight the importance of amine- and sulfonyl-containing building blocks in constructing such complex kinase inhibitors. mdpi.comresearchgate.net The use of building blocks like 2-(ethylsulfonyl)ethanamine allows for the systematic exploration of the chemical space around a lead compound to improve its efficacy and safety profile.

Table 2: Examples of Pharmacological Scaffolds

| Scaffold Class | Therapeutic Area | Relevance of Amine/Sulfonyl Building Blocks |

|---|---|---|

| Tyrosine Kinase Inhibitors | Oncology | Key components for interacting with ATP-binding site |

| Indazole Derivatives | Oncology, Anti-inflammatory | Core structure in drugs like Pazopanib and Niraparib |

| 2-Phenethylamine Analogs | Neurology | Mimicking or modulating neurotransmitter activity |

Functional Group Manipulation in Multi-Step Synthesis

In a multi-step synthesis, the reactivity of the functional groups on this compound must be carefully managed. The primary amine is both basic and nucleophilic, while the ethylsulfonyl group is chemically robust and electron-withdrawing.

The primary amine often requires protection to prevent it from reacting in undesired side reactions. Standard amine protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be readily installed. Once protected, other transformations can be carried out on different parts of the molecule. The protecting group can then be removed in a later step to liberate the amine for a subsequent reaction, such as an amide coupling or a reductive amination.

The ethylsulfonyl group is generally stable under many reaction conditions, including those used for peptide coupling and protecting group manipulations. It is resistant to many oxidizing and reducing agents. This stability makes it a reliable functional group to carry through a synthetic sequence. Functional group interconversions involving the sulfone itself are less common than reactions involving the amine, but the alpha-protons (on the carbon adjacent to the sulfonyl group) are acidified, which could allow for specific alkylation reactions under strong basic conditions if desired. This dual functionality and chemical stability make this compound a predictable and useful component in the strategic assembly of complex target molecules.

Selective Transformations of Amine and Sulfonyl Functions

The synthetic utility of 2-(Ethylsulfonyl)ethanamine stems from the differential reactivity of its two functional groups. The primary amine is nucleophilic and readily participates in a variety of common bond-forming reactions, while the ethylsulfonyl group is generally chemically robust and serves as a stable, polar structural element.

Amine Group Transformations: The primary amino group is the more reactive center under most conditions. It can be selectively targeted by a wide range of electrophiles to yield diverse derivatives. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to generate secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Sulfonyl Group Transformations: The ethylsulfonyl moiety is significantly less reactive than the amine. It is stable to many reagents used to modify the amine function. However, the protons on the carbon atom adjacent (alpha) to the sulfonyl group exhibit enhanced acidity due to the strong electron-withdrawing nature of the SO₂ group. Under the influence of a strong base, this alpha-carbon can be deprotonated to form a carbanion, which can then react with various electrophiles. This allows for carbon-carbon bond formation at a position that would otherwise be unreactive. The sulfone group itself can be a target for displacement in specific heterocyclic systems, though this is less common for simple alkyl sulfones. researchgate.net

The selective functionalization of either the amine or the sulfonyl group allows for a stepwise approach to building molecular complexity, making this compound a versatile starting material.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block one functional group to prevent it from reacting while another part of the molecule is being modified. The primary amine in 2-(Ethylsulfonyl)ethanamine is the group that most frequently requires protection. The ethylsulfonyl group is typically stable under common reaction conditions and does not usually need protection.

The choice of a protecting group for the amine depends on its stability to the reaction conditions planned for subsequent steps and the conditions required for its eventual removal. A variety of protecting groups are available, each with its own specific introduction and cleavage methods. nih.gov The development of sustainable protection and deprotection methods, such as those using electrochemical or photochemical strategies, represents an area of ongoing research. nih.gov

Below is a table summarizing common amine protecting groups and their deprotection conditions relevant for syntheses involving 2-(Ethylsulfonyl)ethanamine.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

| Methanesulfonyl | Ms | Methanesulfonyl chloride (MsCl) | Strong reducing agents or specific nucleophiles |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong acid or reducing agents |

These strategies are fundamental for achieving chemoselectivity in complex synthetic sequences where multiple functional groups are present. highfine.com

Potential in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used in medicinal chemistry and chemical biology to create libraries of structurally diverse small molecules. rsc.org Unlike target-oriented synthesis, which aims to produce a single complex molecule, DOS focuses on generating a wide range of distinct molecular scaffolds from a common starting material. nih.gov this compound is an excellent candidate for DOS due to its bifunctional nature, which allows for divergent reaction pathways.

Rapid Access to Structurally Diverse Compounds

The presence of two distinct reactive sites on the 2-(Ethylsulfonyl)ethanamine scaffold enables the rapid generation of compound libraries. By using a common starting material and applying a variety of reaction partners and conditions, chemists can quickly synthesize a multitude of derivatives.

For instance, a "build/couple/pair" strategy can be envisioned:

Build: The primary amine can be reacted with a diverse set of building blocks containing electrophilic functional groups (e.g., a library of carboxylic acids, aldehydes, or isocyanates). This step rapidly introduces appendage diversity around the nitrogen atom.

Couple/Pair: In subsequent steps, further complexity can be introduced. If the building blocks from the first step contain additional functional groups, these can be used for cyclization reactions or for coupling with other molecules.

This approach, starting from a simple and readily available scaffold, facilitates the exploration of a broad chemical space, which is crucial for the discovery of new biologically active compounds. nih.gov The use of linchpin strategies, where a core fragment is functionalized in multiple ways, allows for the expedient synthesis of previously inaccessible compounds. chemrxiv.org

Exploiting Multiple Reactive Centers for Chemo- and Regioselectivity

The successful application of 2-(Ethylsulfonyl)ethanamine in DOS relies on the ability to control the chemo- and regioselectivity of its reactions. The molecule possesses multiple reactive centers: the nucleophilic nitrogen atom and the potentially acidic protons on the carbon alpha to the sulfonyl group.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

N-Functionalization: Under neutral or mildly basic conditions, reactions with most electrophiles will occur exclusively at the highly nucleophilic amine.

α-C-Functionalization: To achieve a reaction at the carbon alpha to the sulfonyl group, a very strong base (e.g., n-butyllithium) is required to deprotonate it. The amine must first be protected with a group that is stable to strongly basic conditions (e.g., a silyl (B83357) or Boc group under certain conditions) to prevent it from being deprotonated instead.

By carefully selecting reagents and reaction conditions, a chemist can direct the transformation to a specific site on the molecule. For example, one could first acylate the amine, then deprotonate the alpha-carbon with a strong base and react it with an alkyl halide, leading to a disubstituted product that would be inaccessible in a single step. This controlled, stepwise functionalization is key to building molecular diversity. Studies on related systems, such as dichloropyrimidines bearing a methylsulfonyl group, have demonstrated that different nucleophiles can selectively displace either the chloride or the sulfone group depending on the conditions, highlighting the importance of reagent control in achieving selectivity. researchgate.net

Advanced Analytical Characterization in 2 Ethylsulfonyl Ethanamine Hydrochloride Research

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of a synthesized compound. By interacting with molecules on an atomic and molecular level, these methods provide a detailed fingerprint of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of 2-(Ethylsulfonyl)ethanamine (B62192) hydrochloride, the signals for each unique proton are distinguished by their chemical shift (δ), multiplicity (splitting pattern), and integration. The ethyl group protons typically appear as a triplet and a quartet due to spin-spin coupling. The two methylene (B1212753) groups adjacent to the sulfonyl and amine functionalities, respectively, are expected to appear as distinct triplets. The amine protons are often observed as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. Each chemically non-equivalent carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The presence of the electron-withdrawing sulfonyl group significantly influences the chemical shifts of adjacent carbons.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate proton signals with the carbon atoms to which they are directly attached. mdpi.com Correlation Spectroscopy (COSY) experiments establish the connectivity between neighboring protons, confirming the arrangement of the ethyl and ethanamine fragments of the molecule. researchgate.net These advanced experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals and the definitive confirmation of the compound's covalent structure. csic.es

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-(Ethylsulfonyl)ethanamine Hydrochloride Data are predicted based on chemical structure and standard NMR principles. The solvent used is typically DMSO-d₆.

¹H NMR Data| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃-CH₂-SO₂ | ~1.2 | Triplet (t) | 3H |

| CH₃-CH₂-SO₂ | ~3.1 | Quartet (q) | 2H |

| SO₂-CH₂-CH₂ | ~3.4 | Triplet (t) | 2H |

| CH₂-NH₃⁺ | ~3.2 | Triplet (t) | 2H |

¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-CH₂-SO₂ | ~7 |

| CH₃-C H₂-SO₂ | ~48 |

| SO₂-C H₂-CH₂ | ~51 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.